![molecular formula C21H20ClNO4S2 B2711726 Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1223839-40-4](/img/structure/B2711726.png)

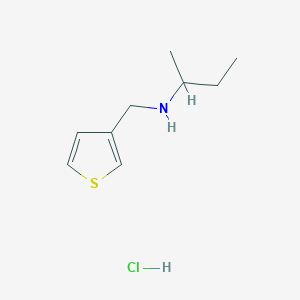

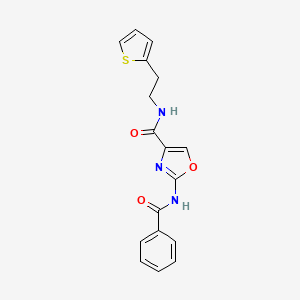

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

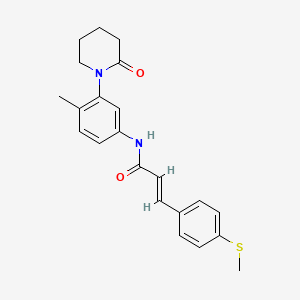

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound. It contains several functional groups, including a sulfamoyl group, a thiophene ring, and a carboxylate ester .

Molecular Structure Analysis

The molecular formula of this compound is C21H20ClNO4S2, and its average mass is 449.971 Da . It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings. The sulfamoyl group (-SO2NH2) is attached to one of the phenyl rings, and the carboxylate ester is attached to the thiophene ring .Applications De Recherche Scientifique

Organic Synthesis and Biological Activity

Synthesis of New Compounds with Biological Activities : A study utilized 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate as a starting material for synthesizing various derivatives with potential antimicrobial activities. These compounds showed antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Efficient Synthesis Techniques : Research on catalyzed domino reactions with thiophenols as starting materials showcases the efficiency of synthesizing sulfenylated chromones, indicating the utility of thiophene derivatives in facilitating organic synthesis under eco-friendly conditions (Zhong, Liu, Cao, & Wan, 2017).

Antibacterial Compound Synthesis : Another research direction involved the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which were suitable as antibacterial agents. This underscores the thiophene derivative's role in creating new drugs to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Material Science and Dyeing

- Application in Dyeing Polyester Fibres : Research into the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate for use in monoazo disperse dyes reveals the chemical's utility in textile industries. These dyes, applied to polyester fabrics, demonstrated good wash, perspiration, sublimation, and rub fastness ratings, albeit with poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Peptide Synthesis

- Carboxy-Group Protection in Peptide Synthesis : The application of thiophene derivatives for carboxyl-group protection during peptide synthesis illustrates their importance in producing peptides with specific sequences and functionalities. This approach offers alternative methods for synthesizing peptides with high precision (Amaral, 1969).

Propriétés

IUPAC Name |

ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4S2/c1-4-27-21(24)19-20(17(12-28-19)15-8-5-13(2)6-9-15)29(25,26)23-16-10-7-14(3)18(22)11-16/h5-12,23H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGONJGHSSMIHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2711645.png)

![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)

![(1-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2711649.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)

![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)